molecular formula C16H17NO B13756552 1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 596792-10-8

1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B13756552
CAS No.: 596792-10-8
M. Wt: 239.31 g/mol
InChI Key: WXDCZXLREKIUHV-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 3-methylphenyl group attached to the tetrahydroisoquinoline core, which is further substituted with a hydroxyl group at the 6th position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a 3-methylphenylacetaldehyde reacts with a suitable amine under acidic conditions to form the tetrahydroisoquinoline core. The hydroxyl group can then be introduced at the 6th position through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the tetrahydroisoquinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of a fully saturated tetrahydroisoquinoline derivative.

Scientific Research Applications

1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in neuroprotection and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The hydroxyl group at the 6th position plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 6th position.

    1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol: Has a methyl group at the 4th position instead of the 3rd.

    1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-5-ol: Hydroxyl group is at the 5th position instead of the 6th.

Uniqueness

1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 6th position enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry and drug development.

Properties

CAS No.

596792-10-8

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C16H17NO/c1-11-3-2-4-13(9-11)16-15-6-5-14(18)10-12(15)7-8-17-16/h2-6,9-10,16-18H,7-8H2,1H3

InChI Key

WXDCZXLREKIUHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CCN2)C=C(C=C3)O

Origin of Product

United States

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